Calpeptin vs. Calpain Inhibitor I/II: Superior Selectivity Against Multicatalytic Proteinase Complex (MPC) Off-Target Activity
In a direct head-to-head comparison, Calpeptin demonstrates substantially reduced off-target inhibition of the multicatalytic proteinase complex (MPC/proteasome) relative to Calpain Inhibitor I (ALLN) and Calpain Inhibitor II (ALLM). While Calpain Inhibitor I and II strongly inhibit MPC chymotrypsin-like and caseinolytic activities with IC50 values in the low micromolar range, Calpeptin exhibits only weak inhibition across all four MPC catalytic activities [1]. Despite this favorable selectivity profile, Calpeptin maintains the highest potency against m-calpain among the three peptide aldehydes tested [1].
| Evidence Dimension | MPC chymotrypsin-like and caseinolytic activity inhibition |
|---|---|
| Target Compound Data | Weak inhibition of all four MPC activities |
| Comparator Or Baseline | Calpain Inhibitor I and II: Strong inhibition (IC50 in low micromolar range) |
| Quantified Difference | Calpeptin shows substantially reduced MPC inhibition compared to Calpain Inhibitor I/II, which exhibit IC50 values in the low micromolar range |
| Conditions | Purified enzyme assays measuring MPC chymotrypsin-like activity, peptidylglutamyl-peptide hydrolyzing activity, trypsin-like activity, and caseinolytic activity |
Why This Matters
For investigators studying calpain function in systems where proteasome activity must remain intact (e.g., protein degradation pathway studies, neurodegenerative disease models), Calpeptin provides a cleaner experimental window with reduced confounding off-target effects.
- [1] Figueiredo-Pereira ME, Banik N, Wilk S. Comparison of the effect of calpain inhibitors on two extralysosomal proteinases: the multicatalytic proteinase complex and m-calpain. J Neurochem. 1994;62(5):1989-1994. View Source
